
6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione is a purine derivative Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione typically involves multi-step organic synthesis. One common method might include the alkylation of a purine precursor followed by amination. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic route.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with nucleic acids and proteins.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which 6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or integrating into nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine.
Theobromine: 3,7-Dimethylxanthine.
Theophylline: 1,3-Dimethylxanthine.
Uniqueness
6-Amino-1,3-dimethyl-1H-purine-2,8(3H,7H)-dione is unique due to its specific functional groups and potential biological activity. Compared to similar compounds like caffeine and theobromine, it might exhibit different pharmacological properties or chemical reactivity.
Propriétés
Numéro CAS |
683228-71-9 |
|---|---|
Formule moléculaire |
C7H9N5O2 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
6-imino-1,3-dimethyl-7,9-dihydropurine-2,8-dione |
InChI |
InChI=1S/C7H9N5O2/c1-11-4(8)3-5(10-6(13)9-3)12(2)7(11)14/h8H,1-2H3,(H2,9,10,13) |
Clé InChI |
QODFADPTUYFJNH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=N)N(C1=O)C)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


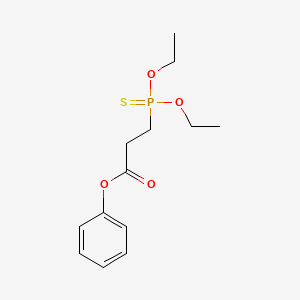
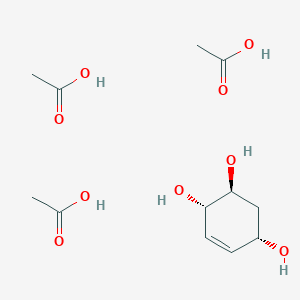
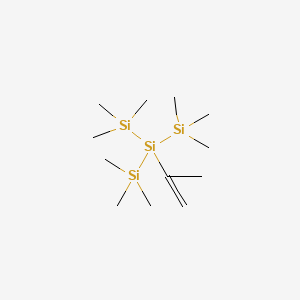
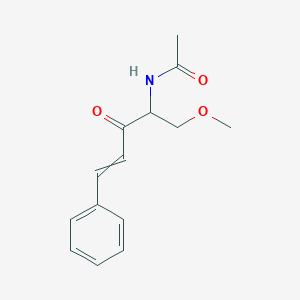
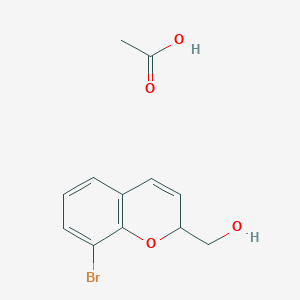


![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)
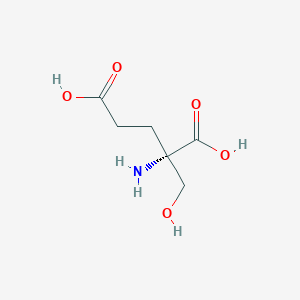


![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
![(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12525760.png)
